[3-[2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Description
This compound is a structurally complex phospholipid derivative characterized by:
- A polyene backbone: The (2E,4E,6E,8E)-nona-2,4,6,8-tetraenylidene group provides conjugated double bonds, which may confer UV absorption properties and reactivity .
- Phosphorylethoxy linkage: A phosphorylated ethanolamine bridge connects the polyene chain to the glycerol backbone, typical of phospholipids involved in cellular membrane dynamics .
- Dual hexadecanoate (palmitate) esters: These saturated fatty acid chains enhance lipophilicity, likely stabilizing the compound in lipid bilayers .
Properties
IUPAC Name |
[3-[2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100NO8P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-39-55(59)63-48-53(66-56(60)40-33-31-29-27-25-23-21-19-17-15-13-11-9-2)49-65-67(61,62)64-47-46-58-45-43-51(4)37-34-36-50(3)41-42-54-52(5)38-35-44-57(54,6)7/h34,36-37,41-43,45,53H,8-33,35,38-40,44,46-49H2,1-7H3,(H,61,62)/b37-34+,42-41+,50-36+,51-43+,58-45? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYWUBDCIVMKAT-STQRQSNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN=C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858231 | |
| Record name | (9E,11E,13E,15E,17E)-2-(Hexadecanoyloxy)-5-hydroxy-12,16-dimethyl-5-oxo-18-(2,6,6-trimethylcyclohex-1-en-1-yl)-4,6-dioxa-9-aza-5lambda~5~-phosphaoctadeca-9,11,13,15,17-pentaen-1-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
958.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30576-47-7 | |
| Record name | (9E,11E,13E,15E,17E)-2-(Hexadecanoyloxy)-5-hydroxy-12,16-dimethyl-5-oxo-18-(2,6,6-trimethylcyclohex-1-en-1-yl)-4,6-dioxa-9-aza-5lambda~5~-phosphaoctadeca-9,11,13,15,17-pentaen-1-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound known as [3-[2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry and pharmacology. This article aims to explore its biological activity through a detailed review of available literature and research findings.
- Molecular Formula : C₃₈H₆₇N₁O₈P
- Molecular Weight : 682.93 g/mol
- Structure : The compound features a long hydrocarbon chain with multiple functional groups including an amino group and a phosphoryl moiety which are crucial for its biological activity.
Research indicates that compounds similar to this structure exhibit various biological activities primarily through the following mechanisms:
- Retinoid Activity : The compound's structural similarity to retinoids suggests potential activity in modulating gene expression related to cell differentiation and proliferation. Retinoids are known to activate nuclear receptors that regulate these processes .
- Induction of Apoptosis : Studies on related compounds have shown that they can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . This mechanism is particularly relevant in cancer therapeutics.
- Cell Cycle Arrest : The inhibition of cell cycle progression has been observed in tumor cells treated with similar compounds. This effect is often mediated by the downregulation of cyclins and cyclin-dependent kinases .
Biological Activity Data
A summary of biological activities associated with compounds structurally related to [3-[2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is presented in Table 1.
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Anti-inflammatory | Reduces cytokine production | |
| Antioxidant | Scavenges free radicals | |
| Modulation of lipid metabolism | Alters phospholipid profiles |
Case Study 1: Antitumor Effects
In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines. For instance, treatment with a related compound led to a 50% reduction in cell survival at concentrations as low as 5 µM over 72 hours .
Case Study 2: Inflammatory Response
A study investigating the anti-inflammatory properties revealed that treatment with the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharide (LPS) .
Scientific Research Applications
Chemical Properties and Structure
This compound is a retinoid derivative characterized by its unique structure which includes a long hydrocarbon chain and multiple double bonds. The molecular formula is with a molecular weight of approximately 619.82 g/mol. The presence of the hydroxyphosphoryl group suggests potential for biological activity related to cell signaling and membrane interactions.
Pharmaceutical Applications
-
Cancer Treatment :
- Retinoids are known for their role in regulating gene expression and cellular differentiation. The compound's structure suggests it may possess similar properties to other retinoids like Tretinoin (all-trans retinoic acid), which is used in the treatment of acute promyelocytic leukemia (APL) and other cancers .
- Studies have shown that retinoids can induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that derivatives of retinoids can enhance the efficacy of existing chemotherapy regimens .
-
Dermatological Uses :
- Compounds like this one are often investigated for their effects on skin conditions such as acne and psoriasis due to their ability to modulate skin cell turnover and inflammation. Retinoids are commonly used in topical formulations to improve skin texture and reduce signs of aging .
- Clinical trials have demonstrated that retinoid-based therapies can significantly improve skin conditions by promoting the shedding of old skin cells and the growth of new ones .
- Neuroprotective Effects :
Biochemical Mechanisms
The compound's mechanism of action is likely linked to its interaction with nuclear receptors such as RAR (retinoic acid receptor) and RXR (retinoid X receptor). These interactions can lead to modulation of gene expression involved in cell growth, differentiation, and apoptosis.
Case Studies and Research Findings
- Anti-Cancer Activity :
- Dermatological Research :
- Neuroprotective Studies :
Comparison with Similar Compounds
Table 1: Key Comparative Properties
Research Findings and Differentiation
Lipid Bilayer Interactions
- The target compound’s dual palmitate chains and rigid polyene backbone may enhance membrane anchoring compared to simpler glycerophospholipids like 1-2-aminoethoxyphosphoryloxy derivatives, which exhibit higher conformational flexibility (42 rotatable bonds) .
- Unlike 2-[(2-hydroxyethyl)amino]ethyl hexadecanoate, which lacks a phosphate group, the phosphorylethoxy moiety in the target compound enables hydrogen bonding with aqueous environments, improving interfacial stability .
Preparation Methods
Synthesis of the Polyene-Cyclohexenyl Core
- Starting materials: The synthesis often begins with a cyclohexenyl aldehyde or ketone derivative substituted with methyl groups at 2,6,6-positions.
- Polyene chain construction: The conjugated tetraene system (nona-2,4,6,8-tetraene) is typically constructed via sequential Wittig or Horner–Wadsworth–Emmons (HWE) olefination reactions. These reactions allow for the formation of double bonds with controlled E-configuration, essential for the (2E,4E,6E,8E) stereochemistry.
- Stereochemical control: Use of stabilized phosphonium ylides or phosphonate esters under controlled conditions ensures the desired trans-olefin geometry.
- Example reaction sequence:
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Aldol condensation or Wittig | Formation of initial double bond | Phosphonium ylide, base (e.g., n-BuLi) |
| 2 | Sequential HWE Olefination | Extension of conjugated polyene chain | Phosphonate esters, base (e.g., NaH) |
| 3 | Cyclohexenyl ring attachment | Coupling or substitution on cyclohexenyl ring | Organometallic reagents or cross-coupling catalysts |
Esterification with Hexadecanoyloxypropyl Groups
- Ester bond formation: The hexadecanoate (palmitate) esters are formed by esterification of hydroxy groups on the propyl backbone.
- Typical methods: Use of acid chlorides or anhydrides of hexadecanoic acid with catalytic base or acid.
- Protection/deprotection: Protection of sensitive groups during esterification is often necessary to prevent side reactions.
- Representative conditions:
| Step | Reaction Type | Description | Reagents/Conditions |
|---|---|---|---|
| 1 | Esterification | Formation of hexadecanoyloxy esters | Palmitoyl chloride, pyridine or DMAP catalyst |
| 2 | Deprotection (if needed) | Removal of protecting groups | Acidic or basic hydrolysis |
Summary Table of Preparation Steps
| Preparation Stage | Key Reactions/Processes | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Polyene chain synthesis | Wittig/HWE olefination | Phosphonium ylides, phosphonate esters, bases | Control of E-stereochemistry critical |
| Cyclohexenyl ring functionalization | Coupling or substitution | Organometallic reagents, cross-coupling catalysts | Steric hindrance requires careful control |
| Aminoethoxy-hydroxyphosphoryl group | Phosphorylation, ether formation, amination | POCl3, phosphoramidites, alkyl halides, amines | Multistep, requires protection strategies |
| Hexadecanoyloxypropyl esterification | Esterification | Palmitoyl chloride, pyridine, DMAP | Protection/deprotection may be necessary |
Detailed Research Findings and Considerations
- Stereochemical purity: The biological activity of such polyene-containing compounds is highly dependent on the stereochemistry of the conjugated double bonds; thus, stereoselective synthesis is emphasized in literature.
- Phosphorylation challenges: The introduction of the hydroxyphosphoryl group linked via aminoethoxy requires careful control to avoid hydrolysis and side reactions; phosphoramidite chemistry under anhydrous conditions is preferred.
- Lipid esterification: Long-chain fatty acid esters (hexadecanoate) improve lipophilicity and membrane affinity; these esters are typically introduced in the final steps to avoid transesterification.
- Purification: Due to the compound’s amphiphilic nature, purification often involves chromatographic techniques such as HPLC with reverse-phase columns.
- Yield optimization: Protecting groups (e.g., silyl ethers) are used to mask reactive hydroxyls during phosphorylation and esterification to improve yields and selectivity.
Q & A
Q. How can researchers design a synthetic pathway for this complex phospholipid derivative?
Methodological Answer: Synthesis involves multi-step strategies:
- Step 1: Prepare the polyene backbone via Wittig or Horner-Wadsworth-Emmons reactions to establish conjugated double bonds (2E,4E,6E,8E configuration) .
- Step 2: Introduce the cyclohexenyl group via Friedel-Crafts alkylation or allylic substitution.
- Step 3: Couple the phosphorylethanolamine linker using phosphoramidite chemistry, protecting reactive hydroxyl groups with tert-butyldimethylsilyl (TBDMS) .
- Step 4: Esterify hexadecanoic acid to the glycerol backbone under Steglich conditions (DCC/DMAP). Key Challenges: Stereochemical control during polyene synthesis and avoiding hydrolysis of the phosphate ester.
Q. What spectroscopic and chromatographic methods validate the compound’s structure and purity?
Methodological Answer:
- NMR: ¹H/¹³C NMR for backbone conformation; ³¹P NMR for phosphate linkage integrity (δ ~0-5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) with ESI+ to confirm molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC: Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect hydrolyzed byproducts (e.g., free fatty acids) .
Q. How should researchers evaluate the compound’s stability under experimental conditions?
Methodological Answer:
- Thermal Stability: Use TGA/DSC to determine decomposition temperatures (e.g., lipid oxidation above 200°C) .
- Hydrolytic Stability: Incubate in buffers (pH 4–9) at 37°C; monitor phosphate ester cleavage via HPLC .
- Light Sensitivity: Conduct accelerated photostability studies (ICH Q1B guidelines) with UV-Vis spectroscopy .
Advanced Research Questions
Q. What computational approaches model the compound’s interaction with lipid bilayers or protein targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate insertion into DPPC bilayers using GROMACS; analyze tilt angles and hydrogen bonding with phosphate headgroups .
- Docking Studies: Use AutoDock Vina to predict binding affinities to retinol-binding proteins (due to the retinoid-like polyene structure) .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to study electronic transitions in the polyene chain (UV absorption) .
Q. How can researchers resolve analytical challenges in quantifying trace impurities?
Methodological Answer:
- LC-MS/MS: Employ MRM (multiple reaction monitoring) to detect hydrolyzed products (e.g., hexadecanoic acid, m/z 256.24 → 239.20) .
- Ion Chromatography: Quantify free phosphate ions (PO₄³⁻) using suppressed conductivity detection (LOD: 0.1 ppm) .
- Forced Degradation: Stress with H₂O₂/Fe²+ (Fenton reaction) to identify oxidation byproducts (e.g., epoxides) .
Q. What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Liposomal Encapsulation: Use thin-film hydration with cholesterol/DSPE-PEG (4:1 molar ratio); characterize size via DLS (PDI <0.2) .
- Cyclodextrin Complexation: Screen β-cyclodextrin derivatives (e.g., HP-β-CD) for phase solubility enhancement .
- Co-solvent Systems: Test biocompatible solvents (e.g., DMSO/Cremophor EL; ≤5% v/v) .
Q. How to investigate the compound’s role in retinoid-like signaling pathways?
Methodological Answer:
- Gene Expression Profiling: Treat RAR/RXR-transfected HEK293 cells; quantify luciferase reporter activation vs. all-trans retinoic acid .
- CRISPR Knockout: Use RARα-deficient cell lines to confirm target specificity.
- Metabolic Tracing: Radiolabel the polyene chain with ¹⁴C; track uptake in hepatic or dermal tissues via autoradiography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
